5-Bromo-2-propionylphenyl methanesulfonate
Overview
Description
5-Bromo-2-propionylphenyl methanesulfonate is a chemical compound with the molecular formula C10H11BrO4S . It has a molecular weight of 307.16 g/mol . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-propionylphenyl methanesulfonate is 1S/C10H11BrO4S/c1-3-9(12)8-5-4-7(11)6-10(8)15-16(2,13)14/h4-6H,3H2,1-2H3 . The compound has a complexity of 346 .Physical And Chemical Properties Analysis
5-Bromo-2-propionylphenyl methanesulfonate has a molecular weight of 307.16 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has a topological polar surface area of 68.8 Ų .Scientific Research Applications
Synthesis Applications
- One-Pot Synthesis of Benzoxazoles : Methanesulfonic acid, such as 5-Bromo-2-propionylphenyl methanesulfonate, is effective for one-pot synthesis of benzoxazoles. It reacts with 2-aminophenol and various carboxylic acids to produce high yields of benzoxazoles, beneficial in synthetic organic chemistry (Kumar, Rudrawar, & Chakraborti, 2008).
Sulfonation Processes
- Sulfonation of Phenols and Methanesulfonates : Research demonstrates the use of methanesulfonates in sulfonation reactions. For instance, the sulfonation of methyl phenyl sulfate with concentrated aqueous sulfuric acid yields sulfonic acids, which is a key process in organic synthesis (Wit, Woldhuis, & Cerfontain, 2010).
Radical Chemistry
- Mechanism of Radical Reactions : The radical formed by reduction of α-bromoketones like 5-bromo-6-oxo-6-phenylhexyl methanesulfonate with SmI2 has been studied. This research provides insight into the mechanisms of radical reactions in organic chemistry (Aretz, McPeak, Eaton, Eaton, & Cowen, 2018).
properties
IUPAC Name |
(5-bromo-2-propanoylphenyl) methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c1-3-9(12)8-5-4-7(11)6-10(8)15-16(2,13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYZMSGPZHZGGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448575 | |
Record name | 5-BROMO-2-PROPIONYLPHENYL METHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-propionylphenyl methanesulfonate | |
CAS RN |
215815-08-0 | |
Record name | 5-BROMO-2-PROPIONYLPHENYL METHANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.